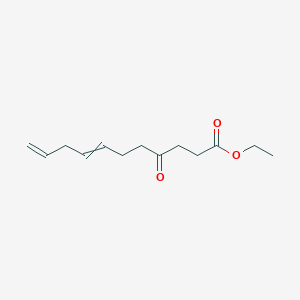
Ethyl 4-oxoundeca-7,10-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-oxoundeca-7,10-dienoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a carbonyl group (C=O) and an ester functional group (RCOOR’). This compound is known for its unique chemical structure, which includes conjugated double bonds, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-oxoundeca-7,10-dienoate can be synthesized through several methods. One common method involves the Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoisomeric purity, achieving ≥98% selectivity. Other methods include the use of Horner-Wadsworth-Emmons and Still-Gennari olefinations, although these methods may have limitations in terms of selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar catalytic processes. The use of Pd-catalyzed cross-coupling reactions is preferred due to its efficiency and high yield. The reaction conditions typically involve the use of bases such as CsF or nBu4NF to promote the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-oxoundeca-7,10-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into primary alcohols using reagents like LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.
Substitution: Nucleophiles such as hydroxylamine can react with the carbonyl group to form oximes.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Oximes and hydrazones
Applications De Recherche Scientifique
Ethyl 4-oxoundeca-7,10-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-oxoundeca-7,10-dienoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The conjugated double bonds in its structure may also play a role in its reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Ethyl 4-oxoundeca-7,10-dienoate can be compared with other esters such as ethyl acetate and methyl butyrate . While these compounds share similar functional groups, this compound is unique due to its conjugated double bonds and longer carbon chain. This structural difference contributes to its distinct chemical and physical properties, making it a valuable compound in various applications.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl (E,Z)-2,4-decadienoate
Propriétés
Numéro CAS |
90162-79-1 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
ethyl 4-oxoundeca-7,10-dienoate |
InChI |
InChI=1S/C13H20O3/c1-3-5-6-7-8-9-12(14)10-11-13(15)16-4-2/h3,6-7H,1,4-5,8-11H2,2H3 |
Clé InChI |
FTAYKHCKPBVHED-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(=O)CCC=CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



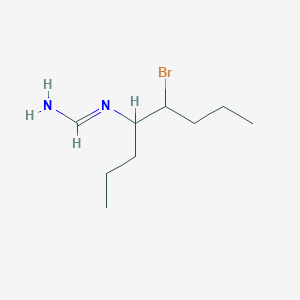
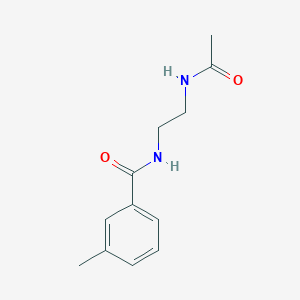
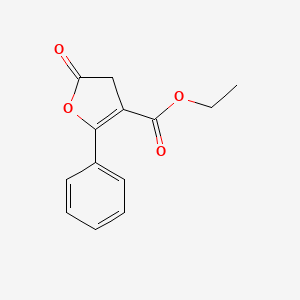
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)

![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)
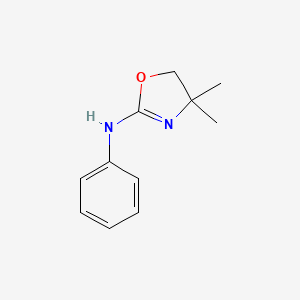
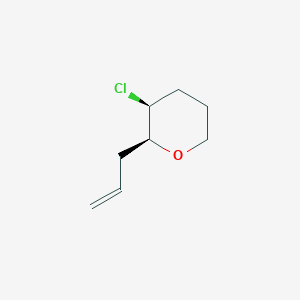
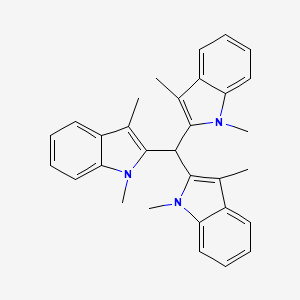
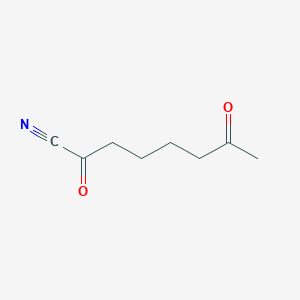
![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
![L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-](/img/structure/B14353627.png)
